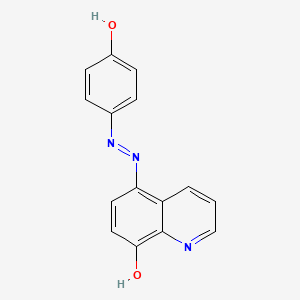

5-((p-Hydroxyphenyl)azo)-8-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((p-Hydroxyphenyl)azo)-8-quinolinol is a useful research compound. Its molecular formula is C15H11N3O2 and its molecular weight is 265.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. What are the standard synthetic protocols for 5-((p-Hydroxyphenyl)azo)-8-quinolinol, and how can reaction conditions be optimized for yield?

Basic Question

The synthesis typically involves diazo coupling between 8-hydroxyquinoline derivatives and p-hydroxyphenyldiazonium salts. Key steps include:

Diazo salt preparation : React p-hydroxyaniline with NaNO₂ under acidic conditions (HCl) at 0–5°C .

Coupling : Combine the diazo salt with 8-hydroxyquinoline in a polar solvent (e.g., ethanol/water mixture) at pH 8–9 (controlled by Na₂CO₃) to favor azo bond formation .

Purification : Recrystallize from ethanol or DMSO to isolate the product. Typical yields range from 60–75% .

Advanced Consideration

Optimization strategies:

- Temperature control : Lower coupling temperatures (5–10°C) reduce side reactions like hydroxyl group oxidation .

- Solvent screening : Use DMF or DMSO to enhance solubility of aromatic intermediates, improving reaction homogeneity .

- Catalysis : Trace Cu(I) or Fe(III) can accelerate coupling but may require post-synthesis chelation removal .

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Advanced Question

Discrepancies between solution-state NMR and solid-state XRD data often arise from tautomerism or crystallographic packing effects. Methodological approaches include:

Tautomer analysis : Use DFT calculations to model possible keto-enol or azo-hydrazone tautomers and compare with experimental NMR chemical shifts .

Variable-temperature NMR : Monitor chemical shift changes to identify dynamic equilibria in solution .

Complementary techniques : Pair XRD with IR spectroscopy to confirm hydrogen bonding patterns influencing solid-state structure .

Q. What solvents and storage conditions are recommended for maintaining stability in biological assays?

Basic Question

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (up to 50 mM) or ethanol (10–15 mM) .

- Storage : Store lyophilized powder at –20°C in inert atmosphere (argon) to prevent azo bond degradation. For stock solutions, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

Properties

CAS No. |

5087-35-4 |

|---|---|

Molecular Formula |

C15H11N3O2 |

Molecular Weight |

265.27 g/mol |

IUPAC Name |

5-[(4-hydroxyphenyl)diazenyl]quinolin-8-ol |

InChI |

InChI=1S/C15H11N3O2/c19-11-5-3-10(4-6-11)17-18-13-7-8-14(20)15-12(13)2-1-9-16-15/h1-9,19-20H |

InChI Key |

AVABAQMWVAJPPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.